1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
Description
Significance of Piperazine-Containing Scaffolds in Medicinal Chemistry and Drug Design
The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the development of therapeutic agents. researchgate.netnih.gov Its prevalence in FDA-approved drugs underscores its importance. This widespread use is attributable to several key physicochemical and structural properties that make it a valuable component in drug design.
The presence of the two nitrogen atoms allows for the introduction of two distinct substituents, enabling the creation of diverse chemical libraries with varied biological activities. This disubstituted nature allows the piperazine ring to act as a versatile scaffold, orienting pharmacophoric groups in specific spatial arrangements to optimize interactions with biological targets. Furthermore, the piperazine moiety can enhance the aqueous solubility of drug candidates and often serves as a beneficial fragment in lead optimization.
The versatile nature of the piperazine scaffold has led to its incorporation into a wide array of drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents. Many piperazine derivatives exert their pharmacological effects by interacting with central nervous system targets, often by modulating monoamine neurotransmitter pathways.
Relevance of Nitropyridine Moieties in Bioactive Compounds
Nitropyridines are considered valuable precursors in the synthesis of a wide range of biologically active molecules. nih.gov The pyridine (B92270) ring itself is a privileged structure in drug design, and the introduction of a nitro group can significantly influence the molecule's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which can facilitate nucleophilic substitution reactions on the pyridine ring, a key step in the synthesis of more complex derivatives. nih.gov
From a medicinal chemistry perspective, nitropyridines serve as versatile intermediates for the creation of compounds with a broad spectrum of activities, including potential antitumor, antiviral, and anti-neurodegenerative properties. The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization and the construction of fused heterocyclic systems. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with N-phenylpiperazine followed by the reduction of the nitro group has been a key step in the synthesis of compounds with demonstrated anticancer activity. nih.gov
Overview of Research Focus on 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and its Derivatives
While dedicated studies on this compound are limited in publicly available academic literature, significant research has been conducted on its core structure, 1-(3-nitropyridin-2-yl)piperazine (B1350711), and its derivatives. This body of work provides a clear indication of the scientific interest and potential therapeutic applications of this class of compounds.
A notable area of investigation for derivatives of 1-(3-nitropyridin-2-yl)piperazine is in the field of enzyme inhibition, particularly as urease inhibitors. Urease is an enzyme that plays a crucial role in the survival of certain pathogenic bacteria, such as Helicobacter pylori, which is associated with gastric ulcers and other stomach ailments. By inhibiting urease, the viability of these pathogens can be diminished.
Research has demonstrated that derivatives of 1-(3-nitropyridin-2-yl)piperazine exhibit potent urease inhibitory activity. In one such study, a series of N-arylacetamide and N-aryl-propanamide derivatives were synthesized from 1-(3-nitropyridin-2-yl)piperazine. The synthesis involved the initial reaction of 2-chloro-3-nitropyridine (B167233) with piperazine to form the 1-(3-nitropyridin-2-yl)piperazine intermediate. This intermediate was then further reacted to produce the final compounds, which were subsequently evaluated for their ability to inhibit urease.
The results of these studies have been promising, with several derivatives showing significantly greater inhibitory potential than the standard urease inhibitor, thiourea (B124793). The table below summarizes the urease inhibition data for a selection of these derivatives, highlighting their potency.
| Compound | IC₅₀ (µM) |
|---|---|
| 5b | 2.0 ± 0.73 |
| 7e | 2.24 ± 1.63 |
| 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 |
| Thiourea (Standard) | 23.2 ± 11.0 |
These findings underscore the potential of the 1-(3-nitropyridin-2-yl)piperazine scaffold as a basis for the development of new therapeutic agents. The presence of the benzyl (B1604629) group in this compound suggests that it could serve as a key intermediate in the synthesis of a diverse range of such bioactive molecules, with the benzyl group potentially influencing factors like lipophilicity and target binding. Further research into this specific compound and its derivatives could therefore yield novel candidates for the treatment of bacterial infections and other diseases.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)15-7-4-8-17-16(15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNNOROVYIJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384183 | |
| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499771-07-2 | |
| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyl 4 3 Nitropyridin 2 Yl Piperazine and Its Analogs
Synthesis of the Core 1-(3-nitropyridin-2-yl)piperazine (B1350711) Intermediate
The foundational step in synthesizing the target compound is the creation of the 1-(3-nitropyridin-2-yl)piperazine core. This is typically achieved through a nucleophilic aromatic substitution reaction.
The primary method for synthesizing 1-(3-nitropyridin-2-yl)piperazine involves the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402). frontiersin.orgchemicalbook.com This reaction is a classic example of nucleophilic aromatic substitution (SNAr). wikipedia.org In this mechanism, the piperazine acts as the nucleophile, attacking the carbon atom of the pyridine (B92270) ring that is bonded to the chlorine atom. wikipedia.orgyoutube.com The aromatic ring is susceptible to nucleophilic attack because of the activating effect of the electron-withdrawing nitro group (-NO₂) positioned ortho to the chlorine leaving group. wikipedia.org This nitro group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.org The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the final product. youtube.com
To maximize the efficiency of the synthesis, reaction conditions are carefully controlled. The reaction is commonly carried out by heating a mixture of 2-chloro-3-nitropyridine and an excess of piperazine in a suitable solvent, such as acetonitrile (B52724). frontiersin.orgchemicalbook.com The mixture is typically heated to reflux for several hours to ensure the reaction goes to completion. frontiersin.orgchemicalbook.com Using an excess of piperazine helps to drive the reaction forward and minimize the formation of undesired side products. After the reaction is complete, the product is isolated and purified. One reported procedure involves cooling the reaction mixture, diluting it with ethyl acetate (B1210297), and washing with water and brine. chemicalbook.com After drying and concentrating the organic layer, the 1-(3-nitropyridin-2-yl)piperazine intermediate is obtained. chemicalbook.com This method has been reported to yield the product in significant quantities, with one study achieving a 65% yield. frontiersin.org
Strategies for Benzyl (B1604629) Moiety Introduction
Once the 1-(3-nitropyridin-2-yl)piperazine intermediate is secured, the next step is the introduction of the benzyl group to the second nitrogen atom of the piperazine ring.
The introduction of the benzyl group is typically accomplished through a standard N-alkylation reaction. This involves treating the 1-(3-nitropyridin-2-yl)piperazine intermediate with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. google.comorgsyn.org The base deprotonates the secondary amine of the piperazine ring, making it a more potent nucleophile. This activated amine then attacks the benzylic carbon of the benzyl halide, displacing the halide ion in a nucleophilic substitution reaction to form the desired 1-benzyl-4-(3-nitropyridin-2-yl)piperazine. mdpi.com The reaction is often carried out in an organic solvent like ethanol. google.com This method is a well-established and efficient way to form N-benzyl derivatives of piperazine. orgsyn.org
Synthesis of Derivatives and Analogs of this compound
The versatility of the piperazine scaffold allows for the synthesis of a wide range of derivatives. One such class of derivatives is the carbodithioates, which are synthesized from the core piperazine intermediate.
The synthesis of carbodithioate derivatives begins with the 1-(3-nitropyridin-2-yl)piperazine intermediate. frontiersin.org In a representative procedure, a mixture of the piperazine intermediate and a base like sodium acetate (NaOAc) is prepared in a solvent such as acetonitrile. frontiersin.org Carbon disulfide (CS₂) is then added dropwise to this mixture. frontiersin.org The piperazine nitrogen attacks the carbon of the CS₂, forming a dithiocarbamate (B8719985) intermediate. This intermediate is then reacted in situ with an appropriate electrophile, such as a 2-chloro-N-arylacetamide. frontiersin.org The resulting mixture is refluxed for several hours, leading to the formation of 2-oxo-2-(arylamino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioates. frontiersin.org This multi-component reaction provides an efficient route to structurally diverse analogs of the parent compound. frontiersin.org
N-Arylacetamide and Propanamide Derivatives Synthesis
The synthesis of N-arylacetamide and propanamide derivatives of this compound is a well-documented process that typically begins with the synthesis of the 1-(3-nitropyridin-2-yl)piperazine intermediate. This is achieved through a nucleophilic substitution reaction between 2-chloro-3-nitropyridine and an excess of piperazine in a suitable solvent such as acetonitrile, heated at reflux. chemicalbook.comnih.gov
Following the formation of 1-(3-nitropyridin-2-yl)piperazine, the secondary amine of the piperazine ring can be benzylated. This is commonly achieved by reacting the intermediate with benzyl chloride in the presence of a base to yield this compound.
The final step involves the N-alkylation of the piperazine nitrogen with various aryl 2-chloroacetamides or 2-chloropropanamides. chemicalbook.com This reaction is typically carried out in the presence of a base like potassium carbonate in acetonitrile under reflux conditions. chemicalbook.com This synthetic route allows for the generation of a diverse library of N-arylacetamide and propanamide derivatives.
Table 1: Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide Derivatives chemicalbook.com
| Derivative Type | Reagents and Conditions | Reaction Time (h) |
| 1-(3-nitropyridin-2-yl)piperazine | 2-chloro-3-nitropyridine, piperazine, acetonitrile, reflux | 12 |
| N-Arylacetamide Derivatives | 1-(3-nitropyridin-2-yl)piperazine, aryl 2-chloroacetamides, K2CO3, acetonitrile, reflux | 18–36 |
| N-Arylpropanamide Derivatives | 1-(3-nitropyridin-2-yl)piperazine, aryl 2-chloropropanamides, K2CO3, acetonitrile, reflux | 24–48 |
Iminophosphorane Derivatives Synthesis
The synthesis of iminophosphorane derivatives of piperazine-containing compounds is commonly achieved through the Staudinger reaction. derpharmachemica.comderpharmachemica.com This reaction involves the treatment of an azide (B81097) with a tertiary phosphine, such as triphenylphosphine, to form a phosphazide (B1677712) intermediate, which then loses nitrogen gas to yield the iminophosphorane. organic-chemistry.org
For the synthesis of an iminophosphorane derivative of this compound, a two-step approach is generally employed. First, the secondary amine of 1-(3-nitropyridin-2-yl)piperazine would be reacted with an azide-containing electrophile. For instance, a reaction with an azido-functionalized benzyl halide would yield an azido-substituted precursor.
In the second step, this azido-substituted piperazine derivative is then subjected to the Staudinger reaction with a phosphine, such as triphenylphosphine. The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF). The resulting iminophosphorane can be isolated after the evolution of nitrogen gas ceases. derpharmachemica.com
Table 2: General Scheme for Iminophosphorane Derivative Synthesis
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1-(3-nitropyridin-2-yl)piperazine, Azido-functionalized electrophile | Base, suitable solvent | Azido-substituted piperazine derivative |
| 2 | Azido-substituted piperazine derivative | Triphenylphosphine, THF | Iminophosphorane derivative |
Radioligand Synthesis for Molecular Imaging Applications
The development of radiolabeled analogs of this compound is crucial for their potential use as probes in molecular imaging techniques like Positron Emission Tomography (PET). The synthesis of these radioligands typically involves the introduction of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecular structure.
A common strategy for ¹¹C-labeling involves the O-methylation or N-methylation of a suitable precursor using [¹¹C]methyl triflate. For a derivative of this compound, a precursor with a hydroxyl or a secondary amine group at a strategic position (e.g., on the benzyl ring or as a substituent on the piperazine) would be synthesized. This precursor is then reacted with [¹¹C]methyl triflate to introduce the ¹¹C-methyl group.
For ¹⁸F-labeling, a common method is nucleophilic aromatic substitution on an activated aromatic ring. A precursor containing a suitable leaving group, such as a nitro group or a halogen, on the benzyl ring can be reacted with [¹⁸F]fluoride. The efficiency of the radiolabeling reaction is a critical factor, and reaction conditions are optimized to achieve high radiochemical yields and specific activity in a short synthesis time, given the short half-lives of these radionuclides.
Investigation of Unique Synthetic Phenomena
Nitro-Group Migration in Nitropyridine Systems
During the synthesis of substituted nitropyridines, an interesting and sometimes unexpected phenomenon known as nitro-group migration can occur. This rearrangement is particularly relevant in nucleophilic substitution reactions of halo-nitropyridines with amines. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with an amine, in addition to the expected substitution product, an isomer resulting from the migration of the nitro group can be formed as a major product. derpharmachemica.com
This migration has been observed to occur in polar aprotic solvents. The mechanism is thought to involve the formation of an intermediate, which then facilitates the shift of the nitro group to an adjacent position on the pyridine ring. The exact mechanism can vary depending on the specific reactants and conditions. 2D NMR spectroscopy is a crucial tool for the characterization and confirmation of the structures of these rearranged products. derpharmachemica.com Understanding this phenomenon is essential for controlling the regioselectivity of reactions involving nitropyridine systems and for the unambiguous synthesis of the desired isomers.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques, offering a window into the hydrogen and carbon skeletons of the compound, respectively.
The ¹H NMR spectrum of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is expected to exhibit distinct signals corresponding to the protons in the benzyl (B1604629), piperazine (B1678402), and nitropyridine moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the benzyl group's phenyl ring typically appear in the aromatic region, around δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) are expected to produce a singlet at approximately δ 3.5 ppm. The four methylene groups of the piperazine ring are chemically non-equivalent and are anticipated to show complex multiplets. The protons on the piperazine ring adjacent to the nitropyridine group are likely deshielded and would appear at a lower field compared to those adjacent to the benzyl group.
The protons on the 3-nitropyridin-2-yl group will be in the aromatic region and are expected to be significantly deshielded due to the electron-withdrawing nature of the nitro group and the pyridine (B92270) ring. The proton at position 6 of the pyridine ring is expected to be a doublet of doublets around δ 8.3-8.4 ppm. The proton at position 4 would likely appear as a doublet of doublets around δ 8.1-8.2 ppm, and the proton at position 5 as a doublet of doublets around δ 7.1-7.2 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4', H-5', H-6' (Pyridine) | 8.3 - 8.4, 7.1 - 7.2, 8.1 - 8.2 | m |
| H-2'', H-6'' (Phenyl) | 7.2 - 7.4 | m |
| H-3'', H-4'', H-5'' (Phenyl) | 7.2 - 7.4 | m |
| -CH₂- (Benzylic) | ~3.5 | s |
| -CH₂- (Piperazine, adjacent to Benzyl) | ~2.5 - 2.7 | t |
| -CH₂- (Piperazine, adjacent to Pyridine) | ~3.6 - 3.8 | t |
Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbon atoms of the benzyl group's phenyl ring are expected to resonate in the range of δ 127-138 ppm. The benzylic carbon (CH₂) will likely appear around δ 63 ppm. The piperazine ring carbons are expected in the δ 45-55 ppm region. The carbons of the nitropyridine ring will be significantly downfield due to the electronic effects of the nitro group and the nitrogen heteroatom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2' (Pyridine) | ~158 |
| C-3' (Pyridine) | ~135 |
| C-4' (Pyridine) | ~152 |
| C-5' (Pyridine) | ~118 |
| C-6' (Pyridine) | ~133 |
| C-1'' (Phenyl) | ~138 |
| C-2'', C-6'' (Phenyl) | ~129 |
| C-3'', C-5'' (Phenyl) | ~128 |
| C-4'' (Phenyl) | ~127 |
| -CH₂- (Benzylic) | ~63 |
| -CH₂- (Piperazine) | 45 - 55 |
Note: These are estimated chemical shifts and can be influenced by solvent and other experimental factors.
For unambiguous assignment of all proton and carbon signals, especially for the complex spin systems in the aromatic and piperazine regions, 2D NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the pyridine and phenyl rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would definitively establish the connectivity between the benzyl, piperazine, and nitropyridine fragments.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₈N₄O₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured mass. A close match between the theoretical and experimental values (typically within a few parts per million) confirms the molecular formula.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₆H₁₉N₄O₂⁺ | 299.1503 |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like the title compound. In ESI-MS, the most commonly observed ion is the protonated molecule, [M+H]⁺. For this compound (Molecular Weight: 298.34 g/mol ), the expected m/z value for the singly charged protonated molecule would be approximately 299.35.
Further fragmentation of this parent ion in the mass spectrometer (MS/MS) would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bonds connecting the piperazine ring to the benzyl and nitropyridine groups. A characteristic fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzylic C-N bond. Another significant fragmentation could involve the loss of the nitropyridine moiety.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
No GC-MS data, including retention time and fragmentation patterns for this compound, is available in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific IR absorption frequencies and the corresponding functional group assignments for this compound have not been reported in published studies.
X-ray Crystallography for Solid-State Molecular Structure Determination
There are no publicly available crystallographic studies for this compound. Consequently, information regarding its crystal system, space group, and detailed molecular geometry is unknown.
Biological Activity and Mechanistic Insights in Vitro Studies
Enzyme Inhibition Profiles
Urease Inhibition Studies
Urease, a nickel-dependent metalloenzyme, plays a crucial role in the breakdown of urea (B33335) into ammonia (B1221849) and carbamate. Its activity is implicated in the pathogenesis of various diseases, including those caused by Helicobacter pylori. Consequently, the inhibition of urease is a significant therapeutic target. The inhibitory potential of 1-benzyl-4-(3-nitropyridin-2-yl)piperazine and its derivatives against jack bean urease has been evaluated.
In vitro assays have demonstrated that this compound exhibits inhibitory activity against urease. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The precursor compound, 1-(3-nitropyridin-2-yl)piperazine (B1350711), showed an IC50 value of 3.90 ± 1.91 µM. frontiersin.orgnih.gov A series of derivatives of 1-(3-nitropyridin-2-yl)piperazine displayed a range of good inhibitory activities, with IC50 values between 2.0 ± 0.73 µM and 14.12 ± 0.67 µM. nih.gov For comparison, the standard urease inhibitor, thiourea (B124793), has a reported IC50 value of 23.2 ± 11.0 µM. frontiersin.org
Table 1: Urease Inhibitory Activity of 1-(3-nitropyridin-2-yl)piperazine and a Standard Inhibitor
| Compound | IC50 (µM) |
| 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 |
| Thiourea (Standard) | 23.2 ± 11.0 |
This table presents the in vitro inhibitory potency (IC50) of 1-(3-nitropyridin-2-yl)piperazine against urease, with thiourea as a standard for comparison.
While detailed enzyme kinetic studies for the specific compound this compound are not extensively reported in the reviewed literature, kinetic analyses have been performed on related pyridylpiperazine-based carbodithioate derivatives to elucidate their mechanism of urease inhibition. nih.gov Such studies are crucial for understanding how these compounds interact with the enzyme, for instance, whether they compete with the substrate for the active site (competitive inhibition), bind to another site on the enzyme (non-competitive inhibition), or bind to the enzyme-substrate complex (uncompetitive inhibition).
Research into the structure-activity relationship of 1-(3-nitropyridin-2-yl)piperazine derivatives has led to the identification of several potent analogs. frontiersin.org Two notable sets of derivatives have been synthesized: 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives. frontiersin.org Among these, compounds designated as 5b and 7e were identified as the most active inhibitors, with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. frontiersin.org Another potent analog, a benzimidazole (B57391) derivative incorporating a piperazine (B1678402) moiety, exhibited an exceptionally low IC50 value of 0.15 ± 0.09 µM, highlighting the potential for structural modifications to significantly enhance inhibitory activity. nih.gov
Table 2: Urease Inhibitory Activity of Potent Analogs
| Compound Series | Most Potent Analogs | IC50 (µM) |
| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides | 5b | 2.0 ± 0.73 |
| N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamides | 7e | 2.24 ± 1.63 |
| Piperazine-based benzimidazoles | 9L | 0.15 ± 0.09 |
This table showcases the enhanced in vitro urease inhibitory potency of various analogs derived from the 1-(3-nitropyridin-2-yl)piperazine scaffold.
Chymotrypsin Inhibition Investigations
Based on the available scientific literature, there is no reported evidence of in vitro studies investigating the inhibitory activity of this compound against the enzyme chymotrypsin.
SHP2 Protein Tyrosine Phosphatase Inhibition
Following a thorough search of scientific databases and literature, no specific in vitro studies detailing the inhibitory activity of this compound against the SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) enzyme were identified. Consequently, data regarding its IC₅₀ value or mechanism of inhibition are not available.
Receptor Ligand Binding and Selectivity
No published research was found that specifically evaluates the binding affinity or functional activity of this compound at sigma-1 (σ₁) or sigma-2 (σ₂) receptors. While the broader class of benzylpiperazine derivatives has been explored for sigma receptor activity, specific data, such as Kᵢ values for this compound, remain undetermined in the available literature. nih.govnih.govresearchgate.netmdpi.com
An extensive review of scientific literature did not yield any studies focused on the development of this compound as a serotonin (B10506) 5-HT₇ receptor ligand. There is no available in vitro data to characterize its binding affinity (Kᵢ) or functional effects (agonist or antagonist activity) at this receptor subtype. nih.govnih.gov
There is a lack of specific data in the scientific literature regarding the in vitro binding profile of this compound at dopamine (B1211576) D₂ and alpha-1 (α₁) adrenoceptors. frontiersin.orgnih.govnih.govnih.gov Therefore, its affinity, selectivity, and potential for interaction with these receptors have not been characterized.
Antimicrobial and Antiparasitic Activity
No peer-reviewed articles or research data were identified that report on the in vitro antibacterial efficacy of this compound. Studies on structurally related benzylpiperazine and piperazine derivatives have explored antibacterial properties, but specific data, such as Minimum Inhibitory Concentration (MIC) values for the subject compound against various bacterial strains, are not present in the current body of scientific literature. mdpi.comnih.govresearchgate.netnih.gov
Research on this compound's Activity Against Toxoplasma gondii Remains Undisclosed
Comprehensive searches for in vitro studies detailing the biological activity and mechanistic insights of the chemical compound this compound against the parasite Toxoplasma gondii have yielded no specific research findings.
Currently, there is no publicly available scientific literature or data that would allow for a detailed analysis of this particular compound's efficacy or mechanism of action against Toxoplasma gondii. While research exists for structurally related compounds such as benzyltriazole derivatives and (1-benzyl-4-triazolyl)-indole-2-carboxamides, which have shown some activity against the parasite, this information is not directly applicable to this compound.
Consequently, a data table on its in vitro activity against Toxoplasma gondii cannot be compiled, and a discussion of its specific research findings is not possible at this time. The scientific community awaits future studies that may investigate the potential anti-Toxoplasma properties of this specific compound.
Unraveling the Structure-Activity Relationship of this compound and its Analogs
The chemical compound this compound has emerged as a significant scaffold in medicinal chemistry, particularly in the exploration of enzyme inhibitors. This article delves into the intricate relationship between the structural features of this molecule and its biological activity, providing a comprehensive analysis of its structure-activity relationship (SAR), comparative assessments with related scaffolds, and the development of predictive pharmacophore models.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial for understanding the binding mechanism of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and for identifying potential biological targets.
Docking studies of compounds structurally similar to this compound, which feature a piperazine (B1678402) core, have revealed common binding patterns within the active sites of various receptors. For instance, arylpiperazine derivatives have been docked into the acetylcholinesterase (AChE) active site, a key target in Alzheimer's disease research. In such simulations, the piperazine moiety often plays a central role in anchoring the ligand within the binding pocket.
The benzyl (B1604629) group of this compound is predicted to form hydrophobic interactions with nonpolar amino acid residues, such as tryptophan, phenylalanine, and leucine, within a target's binding site. The nitropyridinyl moiety can engage in various interactions, including hydrogen bonding through its nitro group and pi-stacking interactions via the pyridine (B92270) ring. The protonated nitrogen of the piperazine ring is also capable of forming strong ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate.
| Interaction Type | Key Interacting Residues (Hypothetical Target) |
| Hydrogen Bonding | Asp116, Ser285 |
| Hydrophobic Interactions | Trp89, Phe107, Leu182 |
| Pi-Cation Interactions | Phe107 |
| Pi-Pi Stacking | Trp164 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. For this compound, MD simulations can validate the binding poses obtained from docking and assess the stability of the key intermolecular interactions.
A typical MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions, and physiological temperature and pressure). The simulation would then track the atomic movements over a period of nanoseconds. Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule and the persistence of important interactions. For piperazine derivatives, the axial conformation is often found to be preferred and can be stabilized by intramolecular hydrogen bonds. nih.gov
In Silico Prediction of Biological Activity and ADMET-Related Properties (Computational ADMET Analysis)
Computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are vital for early-stage assessment of a compound's drug-likeness and potential liabilities.
For this compound, various ADMET properties can be estimated using predictive models. These models are often built on large datasets of experimentally determined properties and use molecular descriptors to make predictions. Properties such as lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes are commonly evaluated.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 298.34 g/mol | Compliant with Lipinski's Rule of Five |
| cLogP | 2.5 - 3.5 | Optimal for cell permeability |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeability | Likely to be CNS active | Based on physicochemical properties |
| CYP2D6 Inhibition | Potential inhibitor | Common for piperazine-containing compounds |
| Ames Mutagenicity | Likely non-mutagenic | Based on structural alerts |
Application of Machine Learning Techniques in SAR Studies (e.g., Neural Networks)
The structure-activity relationship (SAR) of a series of compounds can be explored using machine learning techniques. nih.gov While specific machine learning models for this compound are not publicly available, the general approach involves training a model on a dataset of compounds with known biological activities.
For a hypothetical series of analogs of this compound, a quantitative structure-activity relationship (QSAR) model could be developed. This model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) as input and the biological activity as output. Neural networks, a type of machine learning algorithm, are particularly adept at capturing complex, non-linear relationships between chemical structure and biological activity.
A neural network-based SAR model could be used to:
Predict the activity of novel, unsynthesized analogs.
Identify the key molecular features that contribute positively or negatively to the desired activity.
Guide the design of more potent and selective compounds.
For example, a model might reveal that electron-withdrawing substituents on the benzyl ring enhance activity, while bulky groups on the pyridine ring are detrimental. This information would be invaluable for prioritizing which new derivatives to synthesize and test.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions
Research into 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and its closely related analogues has established a foundational understanding of its chemical nature and potential therapeutic applications. The primary method for its synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a common and efficient strategy for the formation of such pyridylpiperazine derivatives. This involves the reaction of 2-chloro-3-nitropyridine (B167233) with 1-benzylpiperazine (B3395278). The electron-withdrawing nitro group on the pyridine (B92270) ring is crucial for activating the 2-position towards nucleophilic attack by the piperazine (B1678402) nitrogen.
Studies on analogous compounds, particularly derivatives of the core 1-(3-nitropyridin-2-yl)piperazine (B1350711) structure, have revealed promising biological activity, most notably as urease inhibitors. nih.gov This suggests that this compound itself may possess similar inhibitory properties against this enzyme, which is implicated in the pathogenesis of infections by organisms such as Helicobacter pylori. The benzyl (B1604629) group, a common moiety in medicinal chemistry, can influence the compound's lipophilicity and potential interactions with biological targets.
Identification of Current Knowledge Gaps
Despite the foundational knowledge, there are significant gaps in the specific understanding of this compound. A major deficit is the lack of publicly available, detailed experimental data for this exact compound. This includes:
Verified Synthesis Parameters: While the synthetic route is plausible, specific, optimized reaction conditions, precise yields, and detailed purification protocols for this compound are not extensively documented in peer-reviewed literature.
Comprehensive Spectroscopic Data: Detailed and assigned 1H NMR, 13C NMR, FT-IR, and mass spectrometry data for the pure compound are not readily available. This information is critical for unambiguous structural confirmation and quality control.
Specific Biological Activity: The biological activity of this compound has not been explicitly reported. While its derivatives show urease inhibitory activity, the potency of the parent compound remains unquantified. nih.gov Furthermore, its activity against other potential targets is unexplored.
Mechanism of Action: Without confirmed biological activity, the mechanism by which this compound might exert a biological effect is unknown.
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study that includes this compound to elucidate the specific contribution of the benzyl group to its biological activity is lacking.
Proposed Future Directions for Synthetic Design and Optimization
Future research should initially focus on the full experimental synthesis and characterization of this compound. This would involve optimizing the reaction conditions for the SNAr reaction between 2-chloro-3-nitropyridine and 1-benzylpiperazine to maximize yield and purity.
Following this, synthetic efforts could explore modifications of the benzyl group. For instance, the introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could modulate the electronic properties and steric bulk of the molecule, potentially influencing its binding affinity to biological targets.
Furthermore, the synthesis of a library of related compounds with variations in the linker between the piperazine and the benzyl group could provide valuable SAR data.
Potential for Further Exploration of Biological Applications and Novel Target Identification
The most immediate avenue for biological exploration is the investigation of this compound as a urease inhibitor, based on the activity of its derivatives. nih.gov This would involve in vitro assays to determine its IC50 value against urease from various sources.
Beyond urease inhibition, the broader pharmacological potential of this compound should be explored. The benzylpiperazine moiety is a well-known pharmacophore present in a variety of centrally acting agents. Therefore, screening this compound against a panel of CNS receptors and enzymes could uncover novel activities.
Given the antimicrobial and cytotoxic potential observed in other piperazine-containing compounds, it would be prudent to evaluate this compound for its activity against a range of bacterial and fungal strains, as well as various cancer cell lines.
Finally, computational studies, such as molecular docking, could be employed to predict potential biological targets for this compound, guiding further experimental investigations and the rational design of more potent and selective analogues.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the synthesis and purity of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine?
- Methodology : Use elemental analysis (C, H, N content) to verify stoichiometry, complemented by spectral characterization (¹H/¹³C NMR, IR, and HRMS) to confirm functional groups and molecular structure. For purity, employ HPLC or GC-MS with a non-polar stationary phase (e.g., C18 column) and UV detection at 254 nm .
Q. How can the nitro group in this compound be selectively reduced, and what analytical techniques validate this transformation?
- Methodology : Catalytic hydrogenation (H₂/Pd-C in ethanol at 50–60°C) reduces the nitro group to an amine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Confirm reduction using FTIR (disappearance of NO₂ stretch at ~1520 cm⁻¹) and NMR (appearance of NH₂ signals at δ 3.5–4.5 ppm) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antiplatelet or antimicrobial effects)?
- Methodology : For antiplatelet activity, use platelet aggregation assays (e.g., ADP-induced aggregation in human PRP). For antimicrobial screening, perform MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl vs. nitropyridine substituents) influence membrane permeability and receptor binding affinity?
- Methodology : Compare logP values (via shake-flask or computational tools like MarvinSketch) to assess lipophilicity. For receptor binding, conduct radioligand displacement assays (e.g., 5-HT1A receptor with [³H]-8-OH-DPAT) and correlate with molecular docking (AutoDock Vina) to analyze substituent conformations .
Q. What strategies mitigate the trade-off between reduced toxicity and diminished biological activity in piperazine derivatives?
- Methodology : Introduce β-cyclodextrin inclusion complexes to enhance solubility while retaining activity. Validate via cytotoxicity assays (MTT on HEK-293 cells) and compare IC₅₀ values in pharmacological models (e.g., local anesthesia via guinea pig wheal test) .
Q. How can computational tools predict the protonation state and pKa of piperazine-containing PROTACs to optimize binding?
- Methodology : Use quantum mechanical software (MoKa, Sirius T3) to calculate pKa values. Validate experimentally via potentiometric titration in aqueous/organic solvent mixtures. Correlate protonation states with cellular uptake (e.g., HEK-293 lysosome imaging) .
Q. What crystallographic techniques resolve the supramolecular interactions of piperazine inclusion complexes?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation. Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯π, van der Waals) influencing stability .
Contradictions and Validation
- reports reduced biological activity in β-cyclodextrin-modified derivatives despite lower toxicity. Confirm via parallel SAR studies comparing unmodified and modified analogs in dose-response assays .
- highlights antiplatelet activity, but conflicting data may arise from assay conditions (e.g., platelet source, agonist type). Standardize protocols using pooled human platelets and ADP/TRAP agonists .
Excluded Topics
- Industrial synthesis (e.g., continuous flow reactors) and pricing, as per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
